![molecular formula C27H30ClFN4O3 B1265306 2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide](/img/structure/B1265306.png)

2-[3-[[4-(2-Chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

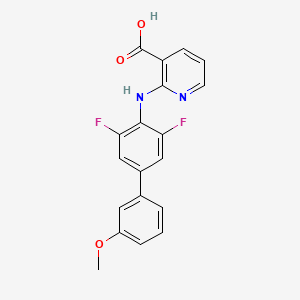

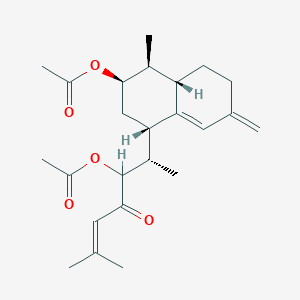

NiK-21273 is a synthetic organic compound known for its role as a nociceptin/orphanin FQ (N/OFQ) peptide receptor antagonist. It has demonstrated significant antiparkinsonian effects in various in vivo models . The compound’s full chemical name is 2-[3-[4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl]-2-(morpholine-4-carbonyl)-indol-1-yl]-acetamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods: While specific industrial production methods for NiK-21273 are not widely documented, it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: NiK-21273 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the piperidine and morpholine rings. These reactions can be facilitated by various reagents and catalysts under controlled conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving NiK-21273 include halogenating agents, reducing agents, and bases. The reaction conditions often involve organic solvents, moderate temperatures, and inert atmospheres to prevent unwanted side reactions .

Major Products: The major products formed from the reactions involving NiK-21273 depend on the specific reagents and conditions used. For example, halogenation reactions may introduce additional halogen atoms into the molecule, while reduction reactions may modify the functional groups present .

Scientific Research Applications

NiK-21273 has been extensively studied for its potential therapeutic applications, particularly in the treatment of Parkinson’s disease. It has shown promise in reducing hypokinesia and improving motor performance in animal models . Additionally, NiK-21273 has been used as a tool compound to investigate the physiological and pathological roles of the N/OFQ receptor system .

Mechanism of Action

NiK-21273 exerts its effects by selectively antagonizing the N/OFQ receptor. This receptor is involved in various physiological processes, including pain modulation, stress response, and motor control. By blocking the receptor, NiK-21273 can modulate these processes and provide therapeutic benefits in conditions such as Parkinson’s disease .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to NiK-21273 include other N/OFQ receptor antagonists such as SB-612111. These compounds share structural similarities and pharmacological profiles but may differ in their potency, selectivity, and therapeutic windows .

Uniqueness of NiK-21273: NiK-21273 is unique in its specific chemical structure, which confers its high selectivity and potency as an N/OFQ receptor antagonist. Its ability to provide both acute and chronic antiparkinsonian effects distinguishes it from other similar compounds .

Properties

Molecular Formula |

C27H30ClFN4O3 |

|---|---|

Molecular Weight |

513.0 g/mol |

IUPAC Name |

2-[3-[[4-(2-chloro-6-fluorophenyl)piperidin-1-yl]methyl]-2-(morpholine-4-carbonyl)indol-1-yl]acetamide |

InChI |

InChI=1S/C27H30ClFN4O3/c28-21-5-3-6-22(29)25(21)18-8-10-31(11-9-18)16-20-19-4-1-2-7-23(19)33(17-24(30)34)26(20)27(35)32-12-14-36-15-13-32/h1-7,18H,8-17H2,(H2,30,34) |

InChI Key |

YEDOPHDWRSVQOP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C2=C(C=CC=C2Cl)F)CC3=C(N(C4=CC=CC=C43)CC(=O)N)C(=O)N5CCOCC5 |

Synonyms |

2-(3-(4-(2-chloro-6-fluoro-phenyl)-piperidin-1-ylmethyl)-2-(morpholine-4-carbonyl)-indol-1-yl)-acetamide NiK-21273 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,4R,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1265230.png)

![4-[5-Amino-3-methyl-4-[oxo-[3-(trifluoromethyl)phenyl]methyl]-2-thiophenyl]butanoic acid](/img/structure/B1265231.png)

![(E)-3-[(5R,6S)-5,6-dihydroxycyclohexa-1,3-dienyl]acrylic acid](/img/structure/B1265233.png)

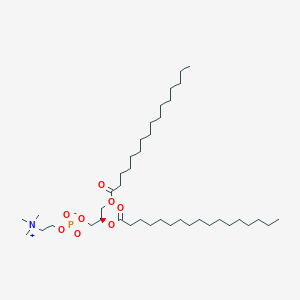

![1-[(11Z)-octadecenoyl]-2-octadecanoyl-sn-glycero-3-phosphocholine](/img/structure/B1265236.png)